molecular formula C18H19N3S B5552825 5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 449190-87-8

5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B5552825
CAS No.: 449190-87-8
M. Wt: 309.4 g/mol
InChI Key: DWAOCTUKGZBQSZ-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thienopyrimidine core structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents targeting specific diseases.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

These compounds are designed as potential inhibitors of PDE4 . They show promising PDE4B inhibitory properties and one of them was tested for PDE4D inhibition in vitro and dose-dependent inhibition of TNF-α . They are also identified as representatives of colchicine-binding site inhibitors (CBSIs) with potent antiproliferative activity .

Future Directions

Thieno[2,3-d]pyrimidines, including “5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine”, have shown promising results as potential inhibitors of PDE4 and CBSIs . Future research could focus on further optimizing these compounds, studying their pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials to evaluate their safety and efficacy in treating various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.

    Substitution Reactions: Introduction of the 4-methylphenyl and piperidin-1-yl groups through nucleophilic substitution or palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could be used to modify the thienopyrimidine core.

    Substitution: Various substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds with a thienopyrimidine core.

    Piperidine Derivatives: Compounds featuring the piperidine ring.

Uniqueness

The unique combination of the thienopyrimidine core with the 4-methylphenyl and piperidin-1-yl groups might confer specific biological activities or chemical properties not seen in other similar compounds.

For detailed and specific information, consulting specialized chemical databases, scientific literature, or experts in the field would be necessary.

Properties

IUPAC Name

5-(4-methylphenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-13-5-7-14(8-6-13)15-11-22-18-16(15)17(19-12-20-18)21-9-3-2-4-10-21/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAOCTUKGZBQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401189922
Record name 5-(4-Methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449190-87-8
Record name 5-(4-Methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449190-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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